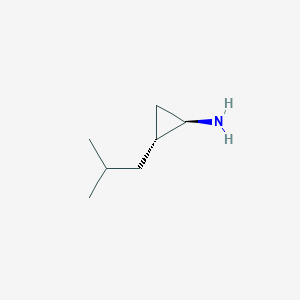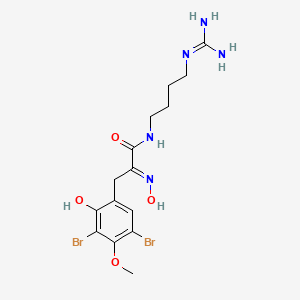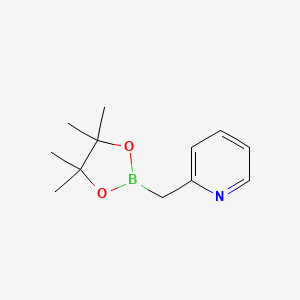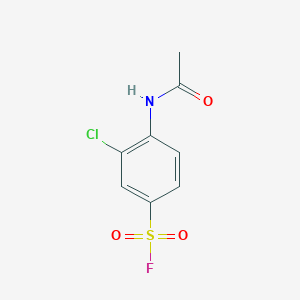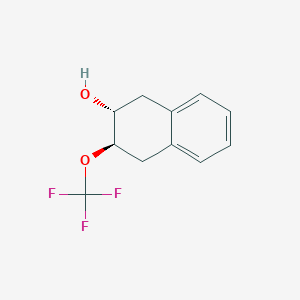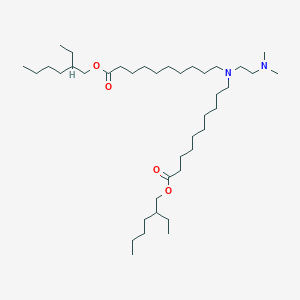
Bis(2-ethylhexyl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate): is a complex organic compound with the molecular formula C40H80N2O4 and a molecular weight of 653.08 g/mol . This compound is characterized by its unique structure, which includes two 2-ethylhexyl groups and a dimethylaminoethyl group attached to a decanoate backbone. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can undergo oxidation reactions, particularly at the 2-ethylhexyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under mild conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is used as a reagent in organic synthesis, particularly in the formation of complex esters and amides .
Biology: The compound has applications in biological research, where it is used to study the interactions of lipid-based molecules with cellular membranes .
Medicine: In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents .
Industry: Industrially, it is used as a plasticizer in the production of flexible plastics and as a surfactant in the formulation of detergents and emulsifiers .
Mécanisme D'action
The mechanism of action of Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with lipid membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability . It can also interact with proteins, potentially affecting their structure and function .
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar ester functional groups.
Bis(2-ethylhexyl) adipate (DEHA): Another plasticizer with a similar structure but different backbone.
Bis(2-ethylhexyl) sebacate (DOS): A plasticizer with a longer aliphatic chain.
Uniqueness: Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C40H80N2O4 |
|---|---|
Poids moléculaire |
653.1 g/mol |
Nom IUPAC |
2-ethylhexyl 10-[2-(dimethylamino)ethyl-[10-(2-ethylhexoxy)-10-oxodecyl]amino]decanoate |
InChI |
InChI=1S/C40H80N2O4/c1-7-11-27-37(9-3)35-45-39(43)29-23-19-15-13-17-21-25-31-42(34-33-41(5)6)32-26-22-18-14-16-20-24-30-40(44)46-36-38(10-4)28-12-8-2/h37-38H,7-36H2,1-6H3 |
Clé InChI |
MDNAFHNELONBGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCC(CC)CCCC)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


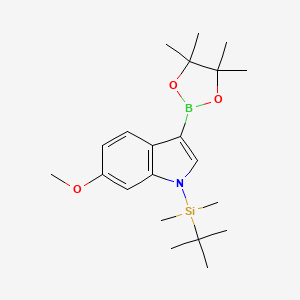
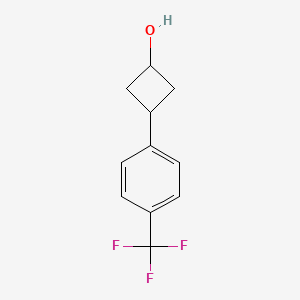
![(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13352208.png)


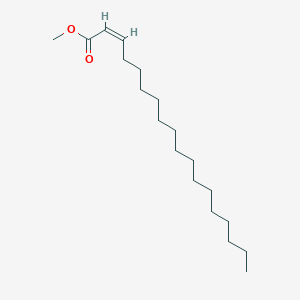
![2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B13352235.png)
